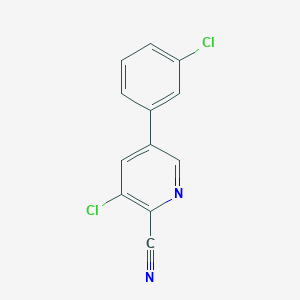
3-Chloro-5-(3-chlorophenyl)picolinonitrile
Beschreibung
3-Chloro-5-(3-chlorophenyl)picolinonitrile is an organic compound with the molecular formula C12H6Cl2N2 It is a derivative of picolinonitrile, characterized by the presence of two chlorine atoms and a phenyl group
Eigenschaften
Molekularformel |
C12H6Cl2N2 |
|---|---|
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
3-chloro-5-(3-chlorophenyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-3-1-2-8(4-10)9-5-11(14)12(6-15)16-7-9/h1-5,7H |
InChI-Schlüssel |
DYUOYBIHGUNMQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(N=C2)C#N)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloro-5-(3-chlorophenyl)picolinonitrile can be synthesized through a Suzuki-Miyaura cross-coupling reaction. The reaction involves the coupling of (3-chlorophenyl)boronic acid with 3,5-dichloro-2-cyanopyridine in the presence of a palladium catalyst, such as (1,1’-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl2(dppf)). The reaction is carried out in a mixture of N,N-dimethylformamide and water, with potassium carbonate as the base, under an inert atmosphere at
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


